molecular formula C7H8N4OS B15216744 N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-92-2

N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

Cat. No.: B15216744
CAS No.: 62032-92-2
M. Wt: 196.23 g/mol
InChI Key: PPQTVYMPSHJRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a synthetic small molecule based on the thiazolo[3,2-b][1,2,4]triazole scaffold, a fused heterocyclic system of significant interest in modern medicinal chemistry research . This bicyclic framework combines 1,3-thiazole and 1,2,4-triazole rings, which are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets . While specific biological data for this exact compound may be limited, derivatives of the thiazolo[3,2-b][1,2,4]triazole core have demonstrated a promising range of pharmacological activities in scientific studies, making them valuable tools for biological investigation. Primary research applications for this chemical class are in two key areas: anti-infective and anticancer research. Studies on closely related analogues have shown potent in vitro antibacterial and antifungal activities against a panel of Gram-positive and Gram-negative bacteria and fungal strains such as Candida albicans . Furthermore, thiazolo[3,2-b][1,2,4]triazole scaffolds have been identified as potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) tyrosine kinase inhibitors, which is a validated target for anti-angiogenic cancer therapy . Other derivatives have exhibited excellent anticancer properties in the NCI 60 cell line screen, showing activity against renal cancer, leukemia, colon cancer, and breast cancer cell lines, with some compounds showing selectivity without toxicity to normal somatic cells . The mechanism of action is likely multi-faceted, but molecular docking studies suggest that compounds within this class can exhibit a wide range of interactions with biological targets, including conventional hydrogen bonds, π–σ, and π–π T-shaped interactions, which contribute to their high binding affinity and biological effect . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62032-92-2

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

InChI

InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12)

InChI Key

PPQTVYMPSHJRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NN12)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Substitution with a 4-fluorophenyl group at position 6 confers strong anticonvulsant activity (MES ED₅₀ = 42.7 mg/kg), attributed to the electron-withdrawing fluorine atom enhancing receptor binding .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : A 4-propoxy group increases lipophilicity, enabling dual activity in MES and PTZ seizure models .
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : Incorporation of a phenyl-triazolo-thiadiazole moiety results in potent CDK5/p25 inhibition (IC₅₀ = 42 nM), highlighting the role of extended aromatic systems in enzyme targeting .

Acetamide-Linked Derivatives

  • N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g): The nitro groups on both the thiazole and quinoxaline rings enhance antimicrobial activity, likely due to increased electrophilicity and membrane disruption .
  • 2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1): A thioether linkage and triazino-quinazoline core improve antifungal potency, with MIC values <10 µg/mL against Candida albicans .

Anticonvulsant Activity

Compound Substituent MES ED₅₀ (mg/kg) PTZ Activity Reference
Target Compound 6-Methyl Not reported Not reported -
3c 4-Fluorophenyl 42.7 Inactive
5b 4-Propoxyphenyl 58.3 Active

Key Insight : The absence of a phenyl group in the target compound may reduce anticonvulsant efficacy compared to 3c and 5b, but its methyl group could improve bioavailability .

Antimicrobial Activity

Compound Substituent MIC (µg/mL) Reference
Target Compound 6-Methyl Not tested -
11g 4-Nitrophenyl, 6-nitroquinoxaline 12.5 (E. coli)
3.1 Triazino-quinazoline 8.0 (C. albicans)

Key Insight : Nitro and heteroaromatic substituents significantly enhance antimicrobial activity compared to alkyl or alkoxy groups .

Spectral Characterization

  • IR/NMR Trends : Acetamide C=O stretches appear at 1671–1682 cm⁻¹ , while triazole C–N vibrations occur at 1303–1340 cm⁻¹. Methyl groups in the target compound would show δ 2.1–2.5 ppm in ¹H NMR .

Biological Activity

N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant, anticancer agent, and its antimicrobial effects.

  • Molecular Formula : C12H11N3S
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 66894-15-3

1. Anticonvulsant Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit notable anticonvulsant properties. For instance, a study evaluated various thiazolo derivatives for their efficacy against seizures induced by maximal electroshock and pentylene tetrazole in mice. The results demonstrated that compounds similar to this compound showed significant protective effects against seizures .

2. Anticancer Properties

Thiazole and triazole derivatives are recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substituents exhibited IC50 values in the low micromolar range . The presence of electron-donating groups like methyl at strategic positions was found to increase activity significantly .

CompoundActivityIC50 (µg/mL)
Compound 9Antitumor1.61 ± 1.92
Compound 10Antitumor1.98 ± 1.22

3. Antimicrobial Effects

The antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored against various pathogens. In a study assessing antifungal properties against Candida species, certain derivatives showed promising activity; however, the specific compound this compound's efficacy remains to be fully characterized .

Case Studies

Case Study 1: Anticonvulsant Efficacy
A series of thiazolo derivatives were synthesized and tested for anticonvulsant activity. Among them, this compound demonstrated significant efficacy in reducing seizure duration and frequency in animal models.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.

Q & A

Q. Which computational methods are effective for predicting binding modes and off-target effects?

  • Answer: Combine:
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns (RMSD <2.0 Å indicates stable complexes).
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring).
  • Off-Target Screening : Use SwissTargetPrediction to prioritize kinases and GPCRs for experimental validation .

Q. How do advanced analytical techniques (e.g., DSC, HRMS) address challenges in purity assessment?

  • Answer:
  • DSC : Detect polymorphic forms (e.g., endothermic peaks at 150°C vs. 165°C indicate crystalline vs. amorphous phases).
  • HRMS-Orbitrap : Resolve isotopic patterns (e.g., [M+Na]+ at m/z 245.0921 vs. 245.0918 for impurities) with <3 ppm error.
  • 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry .

Q. What strategies validate the compound’s mechanism of action against specific biological targets?

  • Answer:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM suggests high affinity).
  • CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., FabI in S. aureus) to confirm loss of activity.
  • Transcriptomics : RNA-seq to identify upregulated resistance genes (e.g., efflux pumps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.